1-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]piperidine-4-carboxylic acid
Description
1-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]piperidine-4-carboxylic acid is a structurally complex compound featuring a piperidine-4-carboxylic acid backbone linked via an acetyl group to a 3-oxo-tetrahydrocinnolinyl moiety. The tetrahydrocinnolinyl group is a partially hydrogenated bicyclic structure containing a pyridazine ring, which introduces unique electronic and steric properties.
Properties
IUPAC Name |
1-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c20-14-9-12-3-1-2-4-13(12)17-19(14)10-15(21)18-7-5-11(6-8-18)16(22)23/h9,11H,1-8,10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPFQWXWHCLOOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)N3CCC(CC3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]piperidine-4-carboxylic acid typically involves multiple steps. One common route starts with the preparation of the cinnolinone core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the acylation of the piperidine nitrogen with an appropriate acylating agent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics indicate potential therapeutic applications . Compounds with similar tetrahydrocinnoline structures have been associated with anti-inflammatory and analgesic properties, making this compound a candidate for further pharmacological studies. Research indicates that the tetrahydrocinnoline derivatives may interact with various biological targets, including enzymes and receptors involved in pain and inflammation pathways.
Studies on the compound have focused on its biological activity , particularly its ability to modulate biological pathways. The compound may serve as a substrate for enzymatic reactions or as an inhibitor of specific biological targets. Quantitative structure-activity relationship (QSAR) models can be employed to predict its efficacy against various diseases.
Synthesis and Chemical Reactions
The synthesis of this compound can be achieved through several chemical routes, which may include:
- Acetylation : This process introduces the acetyl group, enhancing the compound's reactivity.
- Cyclization : Formation of cyclic structures can improve biological activity and selectivity towards targets.
The compound can also undergo various chemical reactions such as oxidation, reduction, and substitution, which are essential for modifying its structure to enhance efficacy or reduce toxicity.
Mechanism of Action
The mechanism of action of 1-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with other piperidine-4-carboxylic acid derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Backbone Similarities : All compounds share the piperidine-4-carboxylic acid core, which provides a rigid scaffold for functional group attachment.
Bromopyrimidinyl () and nitrobenzoyl () derivatives rely on halogen or electron-withdrawing groups for reactivity, whereas the fluorobenzyl sulfonyl group () emphasizes steric bulk and polarity.
Biological Specificity: Furochromene analogs () demonstrate FGFR4 inhibition, suggesting the target compound may share similar mechanisms due to its analogous bicyclic substituent. 3-Nitrobenzoyl derivatives () show positional sensitivity (meta vs. para/ortho), indicating that the 3-oxo group in the target compound’s cinnolinyl ring may optimize target interactions.
Physicochemical Properties
- Solubility: The tetrahydrocinnolinyl group in the target compound likely reduces aqueous solubility compared to simpler derivatives (e.g., 1-acetylpiperidine-4-carboxylic acid in ).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]piperidine-4-carboxylic acid?
- Methodology : The compound can be synthesized via a two-step process:
Ester Hydrolysis : Start with an ethyl ester precursor (e.g., ethyl 1-(substituted-benzoyl)piperidine-4-carboxylate) and hydrolyze it using aqueous NaOH in ethanol/water under reflux for 24 hours. Acidify the mixture to pH 3-4 to precipitate the carboxylic acid derivative (yield ~88%) .
Coupling Reaction : Use a coupling agent like HATU or DCC to conjugate the cinnolinone moiety to the piperidine-4-carboxylic acid core. Purify via recrystallization or column chromatography.
- Characterization : Confirm structure via H NMR (e.g., δ 1.52–4.31 ppm for piperidine protons, aromatic peaks at δ 7.93–8.09 ppm) and IR (carboxylic acid C=O stretch at ~1730 cm) .
Q. How should researchers handle solubility and stability challenges during experiments?
- Methodology :
- Solubility : Test polar aprotic solvents (DMSO, DMF) for initial dissolution. For aqueous buffers, adjust pH to >7 using sodium bicarbonate to ionize the carboxylic acid group.
- Stability : Store at −20°C under nitrogen, protected from light. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA mobile phase) .
Q. What analytical techniques are critical for purity assessment?
- Methodology :
- HPLC : Use a reversed-phase column with UV detection at 254 nm. Acceptable purity ≥95% with a single dominant peak.
- Elemental Analysis : Compare calculated vs. experimental values for C, H, N (e.g., %C deviation ≤0.05%) .
Advanced Research Questions
Q. How can coupling efficiency be optimized in the synthesis of this compound?
- Methodology :
- Catalyst Screening : Test coupling agents (e.g., HATU vs. EDCI) in DMF or THF. HATU typically offers higher yields for sterically hindered amines.
- Temperature Control : Conduct reactions at 0–5°C to minimize side reactions (e.g., racemization).
- Monitoring : Use TLC (silica gel, ethyl acetate/hexane) or LC-MS to track reaction progress .
Q. How to resolve contradictions in H NMR data between synthetic batches?
- Methodology :
Assign Peaks : Compare with literature data for analogous piperidine derivatives (e.g., δ 2.36–3.42 ppm for piperidine CH groups) .
Dynamic Effects : Check for conformational flexibility (e.g., chair-flip in piperidine ring) causing peak splitting. Use variable-temperature NMR to confirm.
Impurity Analysis : Run C NMR or HSQC to identify minor contaminants (e.g., unreacted starting materials) .
Q. What strategies are effective for improving biological activity in structure-activity relationship (SAR) studies?
- Methodology :
- Bioisosteric Replacement : Substitute the cinnolinone moiety with quinazoline or phthalazine rings to enhance target binding.
- Prodrug Design : Convert the carboxylic acid to an ethyl ester or amide to improve membrane permeability. Test hydrolysis in plasma .
Safety and Compliance
Q. What safety protocols are recommended for handling this compound?
- Hazards : Classified as Acute Toxicity (Category 4, H302) and Skin Irritant (Category 2, H315).
- PPE : Wear nitrile gloves, safety goggles, and lab coat. Use fume hood for weighing/powder handling.
- Spill Management : Neutralize with sodium bicarbonate, absorb with inert material, and dispose as hazardous waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
